N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features a piperidine ring substituted with pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of pyridine derivatives with piperidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields. For example, the use of toluene as a solvent and iodine as a catalyst can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, toluene, and tert-butyl hydroperoxide (TBHP). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could result in the formation of secondary amines.
Scientific Research Applications
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. This interaction is often mediated by hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring but differ in their amide linkages.
Uniqueness
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide is unique due to its specific arrangement of pyridine and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N'-pyridin-3-yl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(18(25)22-15-4-3-8-19-13-15)21-12-14-6-10-23(11-7-14)16-5-1-2-9-20-16/h1-5,8-9,13-14H,6-7,10-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLANGMSKQLZBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.